

A Comparative Guide to the Reactivity of Alkali Metal Hydrides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of alkali metal hydrides (LiH, NaH, KH, RbH, CsH). The information herein, supported by experimental data and detailed protocols, is intended to assist in the selection of appropriate hydrides for various chemical syntheses and applications.

Overview of Reactivity Trends

Alkali metal hydrides are salt-like, ionic compounds that serve as powerful reducing agents in chemical synthesis. Their reactivity is primarily characterized by the ease with which they release the hydride ion (H⁻). A well-established trend in the periodic table indicates that the reactivity of these hydrides increases as one moves down the group from Lithium Hydride (LiH) to Cesium Hydride (CsH).

This trend is governed by two principal factors:

- Lattice Energy: The lattice energy, which is the energy required to separate the ions in the solid crystal, decreases as the size of the alkali metal cation increases.[1] A lower lattice energy means the M-H bond is weaker, making the hydride ion more available for reaction. [1][2]
- Ionic Character: The ionic character of the M-H bond increases down the group.[3][4][5] As the cation becomes larger and less polarizing, the bond becomes more purely ionic, which



enhances the reactivity of the hydride as a source of H-.

Consequently, the general order of reactivity is:

LiH < NaH < KH < RbH < CsH

This increasing reactivity correlates with a decrease in thermal stability. Lithium hydride (LiH) is the most thermally stable, while cesium hydride (CsH) is the least stable.[3][6][7]

Quantitative Data Summary

The following table summarizes key physical and thermodynamic properties that influence the reactivity of alkali metal hydrides. A lower lattice energy generally corresponds to higher reactivity.

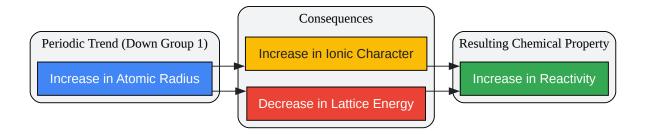
Property	LiH	NaH	КН	RbH	CsH
Molar Mass (g/mol)	7.95	24.00	40.11	86.48	133.91
Ionic Character	Increases →	→	→	→	Most Ionic
Lattice Energy (kJ/mol)	904-912	811	715	682	649
Std. Enthalpy of Formation (kJ/mol)	-90.65	-56.4	-57.7	-52.3	-54.4
Thermal Stability	Most Stable	→	→	→	Least Stable
Reactivity with Water	Slow	Vigorous	Violent	Explosive	Explosive

Note: Lattice energy values are sourced from multiple references and may vary slightly based on the calculation method. The trend remains consistent.



Factors Influencing Reactivity

The reactivity of alkali metal hydrides is a direct consequence of their structural and electronic properties, which change systematically down the group. The diagram below illustrates the logical relationship between fundamental atomic properties and the resulting chemical reactivity.



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Caption: Relationship between atomic properties and hydride reactivity.

Experimental Protocol: Measuring Reactivity via Hydrolysis Calorimetry

The reaction of alkali metal hydrides with water is a common benchmark for their reactivity.[8] [9] The reaction proceeds according to the general equation:

$$MH(s) + H2O(I) \rightarrow MOH(aq) + H2(g)$$

The rate of hydrogen gas evolution and the magnitude of the exothermic heat of reaction provide quantitative measures of reactivity.

Objective: To determine the relative reactivity of LiH and NaH by measuring the heat of reaction (enthalpy of hydrolysis) using a constant-pressure calorimeter.

Materials:

• Isothermal reaction calorimeter (e.g., RC1) or a well-insulated Dewar flask with a magnetic stirrer and a temperature probe (accuracy ±0.1 °C).



- Gas-tight syringe or sealed sample introduction port.
- Alkali metal hydrides (LiH, NaH) of known purity, handled in an inert atmosphere (glove box).
- Deionized water.
- Standard safety equipment for handling pyrophoric and water-reactive materials.

Procedure:

- Calorimeter Setup: Assemble the calorimeter. Add a precise volume of deionized water (e.g., 200 mL) to the reaction vessel. Allow the system to reach thermal equilibrium while stirring.
 Record the initial temperature (T initial).
- Sample Preparation: In an inert atmosphere glove box, accurately weigh a small, equimolar amount of the alkali metal hydride (e.g., 0.1 mol).
- Initiation of Reaction: Rapidly and safely introduce the weighed hydride sample into the water. Seal the vessel immediately to contain any evolved hydrogen gas (which should be safely vented).
- Data Acquisition: Record the temperature of the water as a function of time until it reaches a stable maximum (T_final) and begins to cool.
- Calculations:
 - Calculate the temperature change ($\Delta T = T$ final T initial).
 - Calculate the heat absorbed by the solution (q_soln) using the formula: q_soln = m × c × ΔT , where m is the mass of the water and c is the specific heat capacity of water (4.184 J/g·°C).
 - The heat of the reaction (q_rxn) is -q_soln.
 - Calculate the molar enthalpy of hydrolysis (ΔH_hyd) by dividing q_rxn by the number of moles of the hydride used.



 Comparison: Repeat the experiment under identical conditions for the other alkali metal hydride. A more negative ΔH_hyd and a faster rate of temperature increase indicate higher reactivity.

Expected Outcome: The experiment will demonstrate that the reaction of NaH with water is significantly more exothermic and proceeds at a faster rate than that of LiH, confirming the established reactivity trend. The reactions of KH, RbH, and CsH are extremely vigorous and potentially explosive, requiring specialized equipment and safety protocols beyond the scope of this standard procedure.[9]

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